molecular formula C19H23N3O4S B5635935 3-[(1R,5S)-6-azabicyclo[3.2.1]octane-6-carbonyl]-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzenesulfonamide

3-[(1R,5S)-6-azabicyclo[3.2.1]octane-6-carbonyl]-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzenesulfonamide

Cat. No.: B5635935
M. Wt: 389.5 g/mol
InChI Key: MXJOEAHOARTCDZ-PBHICJAKSA-N
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Description

3-[(1R,5S)-6-azabicyclo[321]octane-6-carbonyl]-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzenesulfonamide is a complex organic compound that features a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1R,5S)-6-azabicyclo[3.2.1]octane-6-carbonyl]-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the compound . This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-[(1R,5S)-6-azabicyclo[3.2.1]octane-6-carbonyl]-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-[(1R,5S)-6-azabicyclo[3.2.1]octane-6-carbonyl]-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzenesulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound can be used in the production of advanced materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3-[(1R,5S)-6-azabicyclo[3.2.1]octane-6-carbonyl]-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and producing a desired biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-[(1R,5S)-6-azabicyclo[3.2.1]octane-6-carbonyl]-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzenesulfonamide stands out due to its unique combination of functional groups and its potential for diverse applications. Its bicyclic structure and the presence of both sulfonamide and oxazole moieties contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

3-[(1R,5S)-6-azabicyclo[3.2.1]octane-6-carbonyl]-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-13-8-16(21-26-13)11-20-27(24,25)18-7-3-5-15(10-18)19(23)22-12-14-4-2-6-17(22)9-14/h3,5,7-8,10,14,17,20H,2,4,6,9,11-12H2,1H3/t14-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJOEAHOARTCDZ-PBHICJAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CNS(=O)(=O)C2=CC=CC(=C2)C(=O)N3CC4CCCC3C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)CNS(=O)(=O)C2=CC=CC(=C2)C(=O)N3C[C@@H]4CCC[C@H]3C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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